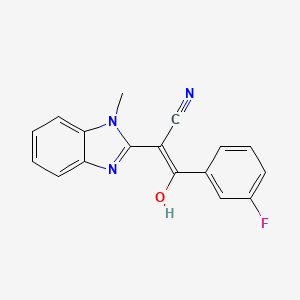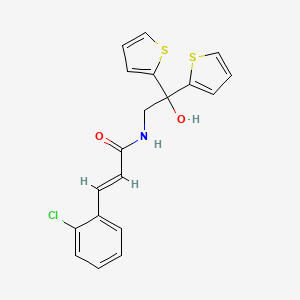
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide, also known as CTET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied. In
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Spectroscopic Analysis
Research has delved into the molecular structures of similar compounds, using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of "(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide". For instance, the study of thioamide derivatives highlights the significance of crystallographic and spectroscopic analyses in determining molecular configurations, which is crucial for the development of new materials and drugs (Prasanth et al., 2015).
Nonlinear Optical Materials
The compound's structural analogs have been explored for their potential in nonlinear optical materials, demonstrating applications in optoelectronic devices. Such materials are pivotal for enhancing optical communications, data storage technologies, and protective optics, which are integral to the advancement of information technology and photonics (Anandan et al., 2018).
Polymer Chemistry and Material Science
Polymerization reactions involving thiophene derivatives have been studied, revealing insights into polymerization kinetics and mechanisms. These findings are essential for synthesizing new polymeric materials with tailored properties for specific applications, ranging from biomedicine to electronics (Cho et al., 1999).
Corrosion Inhibition
Chalcone derivatives, closely related to the query compound, have shown high inhibition activities against metal corrosion. Understanding the interactions between such organic molecules and metal surfaces is vital for developing more effective corrosion inhibitors, which have broad applications in protecting industrial equipment and infrastructure (Lgaz et al., 2017).
Antimicrobial and Antipathogenic Activities
Research on thiourea derivatives, which share functional similarities with the query compound, has demonstrated significant antimicrobial and antibiofilm properties. These studies pave the way for creating new antimicrobial agents that could combat resistant bacterial strains and biofilm-associated infections (Limban et al., 2011).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S2/c20-15-6-2-1-5-14(15)9-10-18(22)21-13-19(23,16-7-3-11-24-16)17-8-4-12-25-17/h1-12,23H,13H2,(H,21,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROIHEMYGMFCLO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

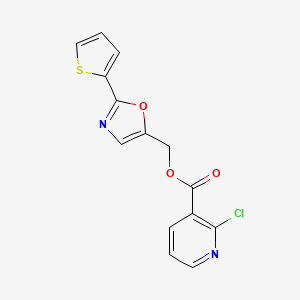

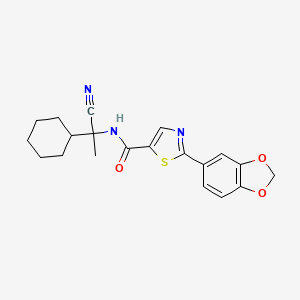

![3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2693189.png)
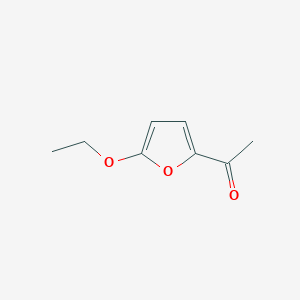
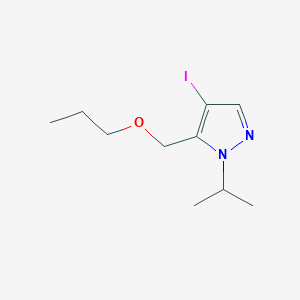
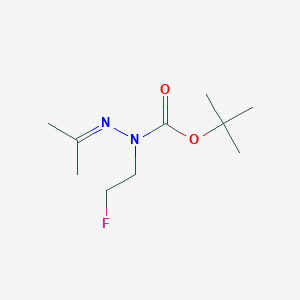
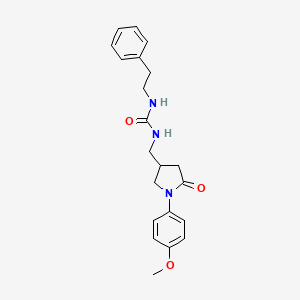

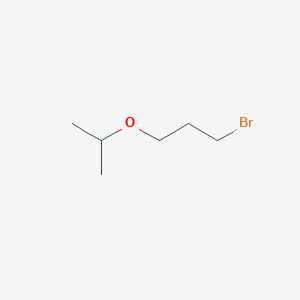
![(2S)-N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2693200.png)
![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2693202.png)
